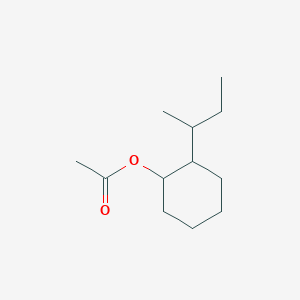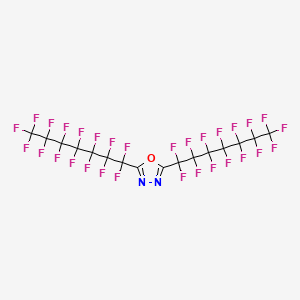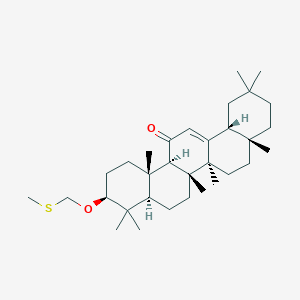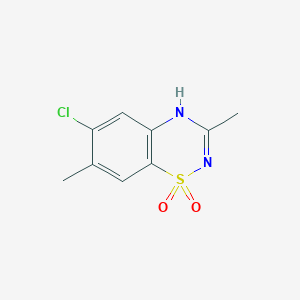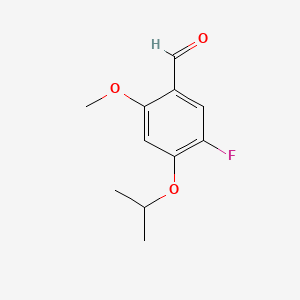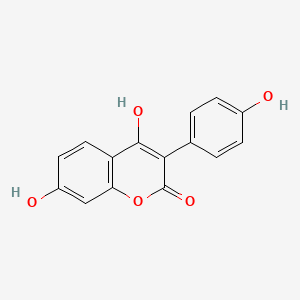
2,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one is a polyphenolic compound belonging to the class of flavonoids. It is structurally characterized by the presence of hydroxyl groups at positions 2, 7, and 4’ on the chromen-4-one backbone. This compound is known for its significant biological activities and is found in various plants, contributing to their medicinal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method is the reaction of 2,4,6-trihydroxyacetophenone with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an ethanol-water mixture at elevated temperatures to facilitate the formation of the chromen-4-one structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen-4-one structure can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like thionyl chloride or bromine can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-diabetic properties.
Industry: Utilized in the development of natural dyes and pigments
Wirkmechanismus
The biological effects of 2,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one are primarily attributed to its ability to modulate various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anti-cancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Genistein: 5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one, known for its phytoestrogenic activity.
Daidzein: 4’,7-Dihydroxyisoflavone, another isoflavone with similar biological activities.
Quercetin: 3,3’,4’,5,7-Pentahydroxyflavone, a well-known flavonoid with potent antioxidant properties.
Uniqueness
2,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C15H10O5 |
|---|---|
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
4,7-dihydroxy-3-(4-hydroxyphenyl)chromen-2-one |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-14(18)11-6-5-10(17)7-12(11)20-15(13)19/h1-7,16-18H |
InChI-Schlüssel |
KJOZVTXHSREPPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C3=C(C=C(C=C3)O)OC2=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


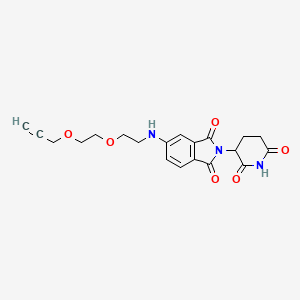
![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-[[(3S)-3-hydroxyundecanoyl]amino]-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B14761683.png)
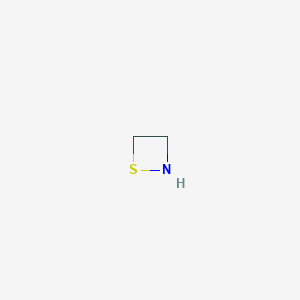
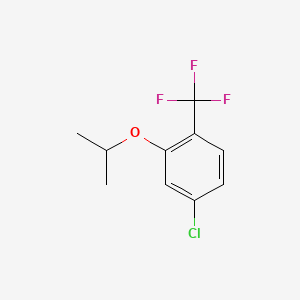
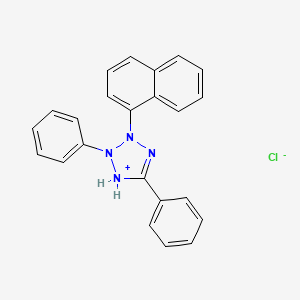
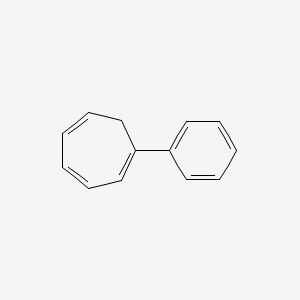
![1h-Furo[3,4-f]benzimidazole](/img/structure/B14761725.png)
![(3R)-1-[(2S)-1-[(2S,4S)-4-fluoro-1-[(2S)-4-methyl-2-sulfanylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B14761733.png)
azanide](/img/structure/B14761741.png)
